molecular formula C20H34O3 B12389045 (3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol

(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol

Cat. No.: B12389045
M. Wt: 322.5 g/mol
InChI Key: KWHKWJNBEIEDAZ-LXJANLPBSA-N
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Description

The compound (3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol is a complex organic molecule characterized by multiple chiral centers and a polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of chronic diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol: shares similarities with other polycyclic compounds, such as steroids and terpenes.

Uniqueness

    Structural Complexity: The presence of multiple chiral centers and a polycyclic framework makes this compound unique.

    Functional Diversity: The compound’s ability to undergo various chemical reactions and its potential biological activity set it apart from simpler molecules.

This detailed article provides a comprehensive overview of the compound this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol

InChI

InChI=1S/C20H34O3/c1-18(2)15-7-5-13-11-19(3,12-21)17(23)8-6-14(13)20(15,4)10-9-16(18)22/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16-,17-,19+,20+/m0/s1

InChI Key

KWHKWJNBEIEDAZ-LXJANLPBSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CCC3=C[C@]([C@H](CC[C@H]23)O)(C)CO)(C)C)O

Canonical SMILES

CC1(C2CCC3=CC(C(CCC3C2(CCC1O)C)O)(C)CO)C

Origin of Product

United States

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